Sapropterin
Sapropterin
Sapropterin is a tetrahydropterin that is 2-amino-5,6,7,8-tetrahydropteridin-4(3H)-one in which a hydrogen at position 6 is substituted by a 1,2-dihydroxypropyl group (6R,1'R,2'S-enantiomer). It has a role as a coenzyme, a diagnostic agent, a human metabolite and a cofactor.
Sapropterin (tetrahydrobiopterin or BH4) is a cofactor in the synthesis of nitric oxide. It is also essential in the conversion of phenylalanine to tyrosine by the enzyme phenylalanine-4-hydroxylase; the conversion of tyrosine to L-dopa by the enzyme tyrosine hydroxylase; and conversion of tryptophan to 5-hydroxytryptophan via tryptophan hydroxylase.
L-erythro-tetrahydrobiopterin is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
Sapropterin is a Phenylalanine Hydroxylase Activator. The mechanism of action of sapropterin is as a Phenylalanine Hydroxylase Activator, and Breast Cancer Resistance Protein Inhibitor, and P-Glycoprotein Inhibitor.
Tetrahydrobiopterin is a cofactor that is essential for the activity of aromatic amino acid hydroxylases. Tetrahydrobiopterin degrades phenylalanine, and facilitates the biosynthesis of several neurotransmitters and the production of nitric oxide.
See also: Sapropterin Dihydrochloride (has salt form).
Sapropterin (tetrahydrobiopterin or BH4) is a cofactor in the synthesis of nitric oxide. It is also essential in the conversion of phenylalanine to tyrosine by the enzyme phenylalanine-4-hydroxylase; the conversion of tyrosine to L-dopa by the enzyme tyrosine hydroxylase; and conversion of tryptophan to 5-hydroxytryptophan via tryptophan hydroxylase.
L-erythro-tetrahydrobiopterin is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
Sapropterin is a Phenylalanine Hydroxylase Activator. The mechanism of action of sapropterin is as a Phenylalanine Hydroxylase Activator, and Breast Cancer Resistance Protein Inhibitor, and P-Glycoprotein Inhibitor.
Tetrahydrobiopterin is a cofactor that is essential for the activity of aromatic amino acid hydroxylases. Tetrahydrobiopterin degrades phenylalanine, and facilitates the biosynthesis of several neurotransmitters and the production of nitric oxide.
See also: Sapropterin Dihydrochloride (has salt form).
Brand Name:
Vulcanchem
CAS No.:
62989-33-7
VCID:
VC21220442
InChI:
InChI=1S/C9H15N5O3/c1-3(15)6(16)4-2-11-7-5(12-4)8(17)14-9(10)13-7/h3-4,6,12,15-16H,2H2,1H3,(H4,10,11,13,14,17)/t3-,4+,6-/m0/s1
SMILES:
CC(C(C1CNC2=C(N1)C(=O)NC(=N2)N)O)O
Molecular Formula:
C9H15N5O3
Molecular Weight:
241.25 g/mol
Sapropterin
CAS No.: 62989-33-7
Cat. No.: VC21220442
Molecular Formula: C9H15N5O3
Molecular Weight: 241.25 g/mol
Purity: 95%
* For research use only. Not for human or veterinary use.
Specification
| Description | Sapropterin is a tetrahydropterin that is 2-amino-5,6,7,8-tetrahydropteridin-4(3H)-one in which a hydrogen at position 6 is substituted by a 1,2-dihydroxypropyl group (6R,1'R,2'S-enantiomer). It has a role as a coenzyme, a diagnostic agent, a human metabolite and a cofactor. Sapropterin (tetrahydrobiopterin or BH4) is a cofactor in the synthesis of nitric oxide. It is also essential in the conversion of phenylalanine to tyrosine by the enzyme phenylalanine-4-hydroxylase; the conversion of tyrosine to L-dopa by the enzyme tyrosine hydroxylase; and conversion of tryptophan to 5-hydroxytryptophan via tryptophan hydroxylase. L-erythro-tetrahydrobiopterin is a metabolite found in or produced by Escherichia coli (strain K12, MG1655). Sapropterin is a Phenylalanine Hydroxylase Activator. The mechanism of action of sapropterin is as a Phenylalanine Hydroxylase Activator, and Breast Cancer Resistance Protein Inhibitor, and P-Glycoprotein Inhibitor. Tetrahydrobiopterin is a cofactor that is essential for the activity of aromatic amino acid hydroxylases. Tetrahydrobiopterin degrades phenylalanine, and facilitates the biosynthesis of several neurotransmitters and the production of nitric oxide. See also: Sapropterin Dihydrochloride (has salt form). |
|---|---|
| CAS No. | 62989-33-7 |
| Molecular Formula | C9H15N5O3 |
| Molecular Weight | 241.25 g/mol |
| IUPAC Name | (6R)-2-amino-6-[(1R,2S)-1,2-dihydroxypropyl]-5,6,7,8-tetrahydro-3H-pteridin-4-one |
| Standard InChI | InChI=1S/C9H15N5O3/c1-3(15)6(16)4-2-11-7-5(12-4)8(17)14-9(10)13-7/h3-4,6,12,15-16H,2H2,1H3,(H4,10,11,13,14,17)/t3-,4+,6-/m0/s1 |
| Standard InChI Key | FNKQXYHWGSIFBK-RPDRRWSUSA-N |
| Isomeric SMILES | C[C@@H]([C@@H]([C@H]1CNC2=C(N1)C(=O)NC(=N2)N)O)O |
| SMILES | CC(C(C1CNC2=C(N1)C(=O)NC(=N2)N)O)O |
| Canonical SMILES | CC(C(C1CNC2=C(N1)C(=O)NC(=N2)N)O)O |
| Appearance | White to light yellow powder |
| Melting Point | 250-255 °C (hydrochloride salt) 250 - 255 °C (hydrochloride salt) |
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